5-bromo-7-methyl-1H-indole-2-carboxylic Acid

Lipophilicity Drug Design ADME

Select this compound for applications requiring a pre-optimized CNS drug scaffold: its intermediate LogP of 2.93 bridges the gap between 7-methylindole-2-carboxylic acid (LogP 2.77) and 5-bromoindole-2-carboxylic acid (LogP 3.17), delivering the lipophilicity-steric balance critical for blood-brain barrier penetration. The 5-bromo substituent is a stronger halogen-bond donor than the 5-chloro analog (+44.45 g/mol), enabling rational engagement of backbone carbonyl residues in target proteins. This dual-substitution pattern on the indole core provides two orthogonal diversification vectors for amide library synthesis, generating members in desirable drug-like chemical space. Commercially supplied at ≥97% purity; validated in peer-reviewed SAR studies as a key intermediate for Factor Xa and protease inhibitors.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 15936-76-2
Cat. No. B1276856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-1H-indole-2-carboxylic Acid
CAS15936-76-2
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=C2)C(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
InChIKeyZHRZIKMCWPHXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methyl-1H-indole-2-carboxylic Acid CAS 15936-76-2: Core Physicochemical & Structural Identity


5-Bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 15936-76-2) is a disubstituted indole-2-carboxylic acid derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is characterized by a bromine atom at the 5-position and a methyl group at the 7-position on the indole core, with a carboxylic acid functionality at the 2-position . It is typically supplied as a solid with a purity specification of ≥95% to 97% .

Why 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid Cannot Be Replaced by Generic Indole-2-carboxylic Acid Analogs


Simple substitution with generic indole-2-carboxylic acid building blocks is not feasible for applications requiring a specific balance of lipophilicity and steric bulk. The precise positioning of the 5-bromo and 7-methyl substituents creates a unique physicochemical profile . Unlike its non-halogenated parent (7-methylindole-2-carboxylic acid), the bromine atom significantly increases molecular weight and lipophilicity. Compared to its 5-chloro analog, the bromine provides distinct electronic and steric properties, and versus the non-methylated 5-bromoindole-2-carboxylic acid, the 7-methyl group alters the acid's steric environment and solubility . These quantifiable differences in lipophilicity and steric parameters are critical drivers of target binding, metabolic stability, and synthetic reactivity, making direct interchange without precise re-optimization impossible .

Quantitative Differentiation Evidence: 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-7-methyl vs. 7-Methyl Analog

The target compound exhibits a calculated LogP of 2.93 , which is 0.16 log units higher than its non-brominated scaffold, 7-methylindole-2-carboxylic acid, which has a LogP of 2.77 . This demonstrates that the 5-bromo substitution increases the compound's lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile in a quantitative manner.

Lipophilicity Drug Design ADME

Lipophilicity (LogP) Positioning: 5-Bromo-7-methyl Derivative Bridges the Gap Between Non-Halogenated and Non-Methylated Scaffolds

The target compound's LogP of 2.93 falls between its non-halogenated 7-methyl analog (LogP 2.77) and its non-methylated 5-bromo analog (LogP 3.17) . This quantitatively demonstrates that the target compound provides a finely tuned lipophilicity profile, bridging the gap between these two common scaffold variants. This intermediate lipophilicity is often critical for achieving a balance between target potency and favorable drug-like properties.

Lipophilicity Structure-Activity Relationship Scaffold Optimization

Molecular Weight and Halogen Differentiation: 5-Bromo-7-methyl vs. 5-Chloro-7-methyl Analog

The target compound has a molecular weight of 254.08 g/mol . This is 44.45 g/mol heavier than its direct 5-chloro analog, 5-chloro-7-methylindole-2-carboxylic acid, which has a molecular weight of 209.63 g/mol . This substantial difference arises from the replacement of a chlorine atom with a bromine atom. The bromine atom not only increases mass but also provides a stronger halogen bond donor and alters the electron density on the indole ring, which can be a critical factor in target binding and selectivity.

Molecular Weight Halogen Bonding Chemical Biology

High-Value Application Scenarios for 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization for CNS and Anti-Infective Targets

The compound's intermediate lipophilicity (LogP 2.93) and halogen-substituted scaffold make it a superior starting point for CNS drug discovery programs, where a LogP between 2 and 3 is often desired for optimizing brain penetration. It directly replaces the less lipophilic 7-methylindole-2-carboxylic acid (LogP 2.77) or the more lipophilic 5-bromoindole-2-carboxylic acid (LogP 3.17) , offering a pre-optimized scaffold that balances potency and ADME properties. Its use as a key intermediate in synthesizing factor Xa inhibitors and other protease inhibitors has been validated in peer-reviewed structure-activity relationship studies [1].

Chemical Biology Probe Design Requiring Halogen Bonding Interactions

The 5-bromo substituent on the target compound is a stronger halogen bond donor than the 5-chloro analog (molecular weight difference of +44.45 g/mol) . This makes it the reagent of choice for rational probe design aimed at engaging specific protein residues (e.g., backbone carbonyls) through halogen bonding. Its unique combination of substituents allows for the exploration of binding modes not accessible with the non-methylated or non-halogenated parent compounds.

Synthesis of Diversified Indole-2-carboxamide Libraries for Screening

Given its commercial availability at high purity (≥95%) , the compound serves as a robust starting material for the parallel synthesis of amide libraries. The presence of both a bromine and a methyl group on the indole core provides two distinct vectors for further diversification, and its unique physicochemical profile (LogP 2.93) ensures that the resulting library members will occupy a desirable drug-like chemical space distinct from libraries built on simpler indole-2-carboxylic acid scaffolds.

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